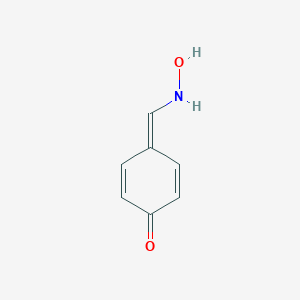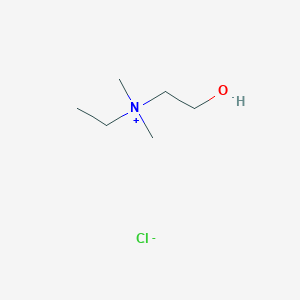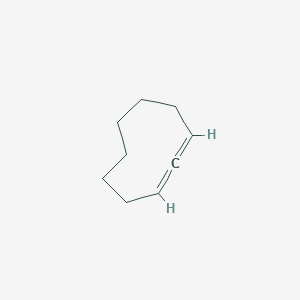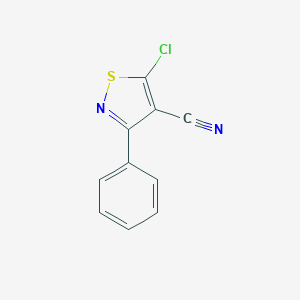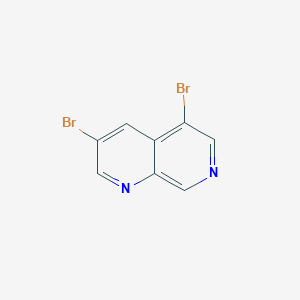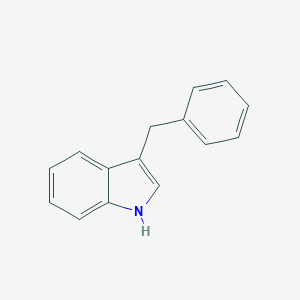
乙烯基甲基二甲氧基硅烷
描述
Dimethoxymethylvinylsilane is a useful research compound. Its molecular formula is C5H12O2Si and its molecular weight is 132.23 g/mol. The purity is usually 95%.
The exact mass of the compound Dimethoxymethylvinylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dimethoxymethylvinylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethoxymethylvinylsilane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
偶联剂
乙烯基甲基二甲氧基硅烷可以用作偶联剂 . 在此作用中,它可以帮助促进不同材料之间的粘合,例如有机聚合物和无机基材。这在复合材料的生产中尤其有用,在复合材料中,不同组分之间的牢固结合对于材料的整体强度和耐久性至关重要 .
粘合促进剂
除了用作偶联剂之外,乙烯基甲基二甲氧基硅烷也可以用作粘合促进剂 . 通过提高不同材料之间的粘合力,它可以提高油漆、涂料和粘合剂等产品的性能 .
交联剂
乙烯基甲基二甲氧基硅烷可以用作交联剂 . 它可以帮助在聚合物链之间形成交联,从而提高材料的机械性能,例如其强度和弹性 .
在橡胶中的应用
乙烯基甲基二甲氧基硅烷可用于生产硫化和过氧化物硫化橡胶 . 通过提高橡胶的耐热性和抗老化性,它可以增强橡胶的整体性能 .
在塑料中的应用
乙烯基甲基二甲氧基硅烷可用于生产各种类型的塑料,包括聚酯、聚烯烃、苯乙烯类和丙烯酸类 . 它可以帮助提高塑料的机械性能,以及其耐热性和抗老化性<a aria-label="1: Vinylmethyldimethoxysilane can be used in the production of various types of plastics, including polyester, polyolefins, styrenics, and acrylics1" data-citationid="50b30c18-43df-736c-3008-a1cbfdd673d6-35" h="ID=SERP,50
作用机制
Target of Action
Vinylmethyldimethoxysilane, also known as Dimethoxymethylvinylsilane or Dimethoxy(methyl)(vinyl)silane, is primarily used as a chemical intermediate . Its primary targets are the reactants in the chemical reactions where it is used as an intermediate.
Mode of Action
The compound interacts with its targets through chemical reactions. It is often used in the synthesis of polymethylvinylborosiloxanes (PMVBs) by direct polycondensation . The vinyl group in the compound can participate in addition reactions, while the methoxy groups can undergo hydrolysis and condensation reactions.
Biochemical Pathways
Instead, it plays a crucial role in the synthesis of other compounds, such as PMVBs , which may have various applications in different fields.
Pharmacokinetics
Its physical properties such as boiling point (106 °c) and density (0.884 g/mL at 25 °C) can influence its behavior in a chemical environment.
Result of Action
The primary result of Vinylmethyldimethoxysilane’s action is the formation of new compounds through chemical reactions. For example, it can be used to synthesize PMVBs . The exact molecular and cellular effects would depend on the specific compounds that are synthesized using Vinylmethyldimethoxysilane as an intermediate.
Action Environment
The action, efficacy, and stability of Vinylmethyldimethoxysilane can be influenced by various environmental factors. For instance, it is a highly flammable liquid , and its reactions should be carried out away from heat, sparks, open flames, and hot surfaces . It should be stored in a cool place . Moreover, it should be handled with appropriate protective equipment due to its potential to cause skin and eye irritation .
属性
IUPAC Name |
ethenyl-dimethoxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2Si/c1-5-8(4,6-2)7-3/h5H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNAFSPCNATQPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57620-02-7 | |
| Record name | Silane, ethenyldimethoxymethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57620-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70894357 | |
| Record name | Vinylmethyldimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, ethenyldimethoxymethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
16753-62-1 | |
| Record name | Vinylmethyldimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16753-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, ethenyldimethoxymethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016753621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, ethenyldimethoxymethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vinylmethyldimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethoxymethylvinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Vinylmethyldimethoxysilane (Vinylmethyldimethoxysilane) primarily used for in the context of the provided research?
A1: Vinylmethyldimethoxysilane (Vinylmethyldimethoxysilane) is primarily utilized as a precursor for synthesizing various materials, particularly aerogels. Its structure, containing both vinyl and alkoxysilane groups, allows for unique double-cross-linking capabilities, leading to desirable properties in the resulting materials. [, , , , ]
Q2: How does Vinylmethyldimethoxysilane contribute to the formation of aerogels, and what makes these aerogels unique?
A2: Vinylmethyldimethoxysilane undergoes a two-step process to form aerogels. First, radical polymerization occurs through the vinyl group, creating polymer chains. Subsequently, hydrolysis and polycondensation of the alkoxysilane groups form a siloxane network, effectively cross-linking the polymer chains. [, ] This double-cross-linking results in aerogels with a unique combination of properties: transparency, high flexibility, supercompressibility, excellent machinability, and superior thermal insulation. [, , ]
Q3: Can you elaborate on the mechanical properties of aerogels derived from Vinylmethyldimethoxysilane and how the precursor influences these properties?
A3: Vinylmethyldimethoxysilane-derived aerogels exhibit remarkable flexibility, supercompressibility, and bendability. [, , , ] These characteristics stem from the unique double-cross-linked structure, where the flexible hydrocarbon chains from the polymerized vinyl groups contribute to the material's elasticity, while the siloxane network provides structural integrity. [, , ] Research suggests that a lower crosslinking degree in the aerogel skeleton, influenced by the precursor structure and synthesis conditions, can further enhance the elastic properties. []
Q4: What role does Vinylmethyldimethoxysilane play in enhancing the thermal insulation properties of the resulting aerogels?
A4: Aerogels derived from Vinylmethyldimethoxysilane exhibit excellent thermal insulation properties, achieving remarkably low thermal conductivity values (λ = 14.5–16.4 mW m−1 K−1). [] The porous structure of the aerogels, combined with the low thermal conductivity of both the siloxane network and the trapped air within the pores, contributes significantly to this insulation capacity. [, ]
Q5: How does the structure of Vinylmethyldimethoxysilane compare to other silicon-based precursors used in aerogel synthesis, and how do these differences impact the final material properties?
A5: Unlike tetraethoxysilane (TEOS) which forms a purely inorganic siloxane network, Vinylmethyldimethoxysilane introduces organic components through its polymerized vinyl groups. [] This organic-inorganic hybrid nature contributes to the enhanced flexibility and elasticity observed in Vinylmethyldimethoxysilane-derived aerogels compared to those made with TEOS. [] Similarly, using Vinylmethyldimethoxysilane instead of methyltrimethoxysilane (MTMS) leads to a higher degree of organic content in the aerogel, further influencing the balance between mechanical and thermal properties. []
Q6: Has Vinylmethyldimethoxysilane been explored for applications beyond aerogel synthesis?
A6: Yes, Vinylmethyldimethoxysilane has been investigated for applications beyond aerogel synthesis. For example, it has been used as a surface modifier for silica reinforcing fillers in elastomeric composites. [] The silane functionality enables covalent bonding to the silica surface, while the vinyl group can participate in crosslinking with the elastomer matrix, leading to improved mechanical properties. []
Q7: Can Vinylmethyldimethoxysilane be used to create superamphiphobic materials, and if so, what advantages do these materials offer?
A7: Research demonstrates the successful synthesis of a superamphiphobic macroporous silicone monolith using a combination of Vinylmethyldimethoxysilane and vinyltrimethoxysilane (VTMS). [] This marshmallow-like material exhibits both superhydrophobicity and oleophobicity, attributed to the low surface energy and rough microstructures created by the combination of silanes. [] This superamphiphobicity makes the material promising for applications like oil-water separation and solid-phase extraction media. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one](/img/structure/B102943.png)

